molecular formula C13H14N4O B7513891 N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide

N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide

Numéro de catalogue B7513891
Poids moléculaire: 242.28 g/mol
Clé InChI: FGPZECJFDBLVKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide, also known as CPI-455, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as small molecule inhibitors, which are used to target specific proteins and enzymes in the body. CPI-455 has been found to have a high affinity for a particular enzyme, making it a promising candidate for the treatment of various diseases.

Mécanisme D'action

N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide works by inhibiting the activity of LSD1, which is responsible for removing specific chemical groups from histone proteins. These chemical modifications play a crucial role in the regulation of gene expression. By inhibiting LSD1, N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide prevents the removal of these chemical groups, leading to changes in gene expression patterns. This, in turn, can lead to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects
N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide has been found to have several biochemical and physiological effects. Studies have shown that N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide can induce cell death in cancer cells, leading to the suppression of tumor growth. Additionally, N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide is its high affinity for LSD1, making it a potent inhibitor of this enzyme. Additionally, N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide has been found to have low toxicity levels, making it a safe candidate for use in lab experiments. However, one of the limitations of N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide is its complex synthesis process, which can make it difficult to produce in large quantities. Additionally, further studies are needed to determine the long-term effects of N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide on the body.

Orientations Futures

There are several future directions for the study of N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide. One potential direction is the development of N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide as a cancer therapy. Further studies are needed to determine the efficacy of N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide in treating various types of cancer. Additionally, studies are needed to determine the optimal dosage and administration of N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide for cancer therapy. Another potential direction is the development of N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide as a treatment for neurological disorders. Further studies are needed to determine the potential applications of N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide in the treatment of various neurological disorders. Additionally, studies are needed to determine the long-term effects of N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide on the brain and nervous system.

Méthodes De Synthèse

The synthesis of N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide involves several steps, including the reaction of a cyclopropyl amine with a benzimidazole carboxylic acid derivative. The resulting product is then subjected to further chemical modifications to produce the final compound. The synthesis of N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide is a complex process that requires specialized equipment and expertise.

Applications De Recherche Scientifique

N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for a specific enzyme called lysine-specific demethylase 1 (LSD1), which plays a crucial role in the regulation of gene expression. By inhibiting LSD1, N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. Additionally, N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide has been found to have potential applications in the treatment of inflammatory diseases and neurological disorders.

Propriétés

IUPAC Name

N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c18-13(14-9-5-6-9)17-8-7-16-11-4-2-1-3-10(11)15-12(16)17/h1-4,9H,5-8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPZECJFDBLVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)N2CCN3C2=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.